molecular formula C₁₂H₁₈NNaO₄S B1663325 3-(N-Ethyl-3-methylanilino)-2-hydroxypropanesulfonic acid sodium salt CAS No. 82692-93-1

3-(N-Ethyl-3-methylanilino)-2-hydroxypropanesulfonic acid sodium salt

Cat. No. B1663325
CAS RN: 82692-93-1
M. Wt: 295.33 g/mol
InChI Key: IRQRBVOQGUPTLG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US08183050B2

Procedure details

Lysophospholipase (EC 3.1.1.5) was obtained from Asachi Chemical Co. (Tokyo, Japan). Glycerophosphorylcholine phosphodiesterase (GPCP; EC 3.1.4.2), choline oxidase (COD; EC 1.1.3.17), peroxidase (EC 1.11.1.7), sodium N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline dehydrate (TOOS) and 4-aminoantipyrine were purchased from Aldrich (Milwaukee, Wis.). 1-Palmitoyl-2-hydroxy-phosphatidylcholine was obtained from Avanti Polar-Lipids Inc. (Alabaster, Ala.). 10-acetyl-3,7-dihydroxyphenoxazine was obtained from Invitrogen (Carlsbad, Calif.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
1-Palmitoyl-2-hydroxy-phosphatidylcholine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C[N+](CCOP(O[CH2:12][C@H:13]([OH:16])[CH2:14]O)([O-])=O)(C)C.C1N([C@@H:22]2[O:26][C@H:25]([CH2:27]OP([O-])(CP([O-])(O)=O)=O)[C@@H:24](O)[C@H:23]2O)C2NC(N)=NC(=O)C=2N=1.[Na+].[Na+].[OH:47][CH2:48][CH2:49][N+](C)(C)C.[CH2:54](N(CC(O)CS(O)(=O)=O)C1C=CC=C(C)C=1)C.[Na].CCN(C1C=C(C)C=CC=1)CC(O)CS([O-])(=O)=O.[Na+].CC1N(C)N(C2C=CC=CC=2)C(=O)C=1N.[NH2:107][C@H:108]([C:110]([OH:112])=O)[CH3:109]>>[C:48]([N:107]1[C:108]2[CH:109]=[CH:12][C:13]([OH:16])=[CH:14][C:110]=2[O:112][C:23]2[C:22]1=[CH:54][CH:27]=[C:25]([OH:26])[CH:24]=2)(=[O:47])[CH3:49] |f:1.2.3,5.6,7.8,^1:71|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[N+](C)(C)CCOP(=O)([O-])OC[C@@H](CO)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)[O-])[O-])O)O)NC(=NC2=O)N.[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC[N+](C)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(C1=CC(=CC=C1)C)CC(CS(=O)(=O)O)O.[Na]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(CC(CS(=O)(=O)[O-])O)C1=CC=CC(=C1)C.[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=O)N(N1C)C=2C=CC=CC2)N
Step Seven
Name
1-Palmitoyl-2-hydroxy-phosphatidylcholine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](C)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1C2=CC=C(C=C2OC=2C=C(C=CC12)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.